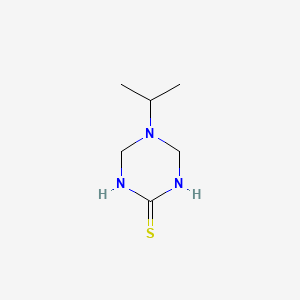

5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Vue d'ensemble

Description

Triazines are a class of nitrogen-containing heterocycles. The triazine class includes three isomers, distinguished by the positions of their nitrogen atoms and can be functionalized in various ways to produce a wide range of compounds with diverse chemical properties.

Synthesis Analysis

Triazine derivatives can be synthesized through multiple routes. For example, hexahydro-1,3,5-triazines have been prepared from N-substituted-α-aminoisothiocyanates reacting with diisocyanates, demonstrating the versatility in triazine synthesis methods (Kumar et al., 2006).

Molecular Structure Analysis

Structural determinations of triazine derivatives often involve X-ray crystallography, NMR, and IR spectroscopy. These techniques help elucidate the arrangement of atoms within the molecule and the electronic structure, which is crucial for understanding the chemical behavior of triazines (Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

Triazines participate in a variety of chemical reactions, such as cycloadditions, substitutions, and more, leading to a wide array of derivatives. The reactivity of triazine compounds is significantly influenced by the substituents on the triazine ring, enabling the synthesis of compounds with targeted properties (Boesveld & Lappert, 1997).

Physical Properties Analysis

The physical properties of triazine derivatives, such as melting points, boiling points, and solubility, can vary widely depending on the specific substituents attached to the triazine core. These properties are crucial for determining the practical applications of triazine compounds, including their use in materials science and organic electronics (Zou et al., 2011).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are also determined by the triazine core's substitution pattern. These properties are essential for the compound's application in chemical synthesis and material development. The study by Reinelt et al. (2014), focusing on thiol-ene photopolymerizations, exemplifies the application-driven modification of triazine-based compounds to achieve desired chemical properties (Reinelt et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is the Thyroid Hormone Receptor β (THR-β) . The THR-β is primarily located in the liver and plays a crucial role in lipid metabolism .

Mode of Action

This compound interacts with its target, the THR-β, by acting as an agonist . This interaction triggers a series of biochemical reactions that lead to changes in lipid metabolism .

Biochemical Pathways

The activation of THR-β by this compound affects the lipid metabolism pathway . This results in beneficial effects on lipid levels, primarily due to its action at the THR-β in the liver .

Pharmacokinetics

Similar compounds have been shown to exhibit excellent safety profiles and efficacy in preclinical models .

Result of Action

The activation of THR-β by this compound leads to a decrease in Low-Density Lipoprotein Cholesterol (LDL-C) and triglycerides . This suggests that the compound may have potential therapeutic benefits in the treatment of dyslipidemia .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-propan-2-yl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c1-5(2)9-3-7-6(10)8-4-9/h5H,3-4H2,1-2H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKLAYBAEXZLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CNC(=S)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-methoxybenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4704418.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4704420.png)

![N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4704436.png)

![9-ethyl-3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4704450.png)

![4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4704453.png)

![3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-yl}-5-isoxazolecarboxamide](/img/structure/B4704463.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxypropanamide](/img/structure/B4704466.png)

![2-bromo-6-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4704481.png)

![N-butyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4704485.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4704488.png)

![1-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4704491.png)

![N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4704495.png)

![1-[(4-fluorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4704511.png)